AGN 205327

RARγ subtype selectivity transactivation assay

Pharmacological isolation of RARγ-mediated effects requires subtype-selective tools, not pan-agonists. Generic retinoids introduce confounding RARα/RXR activity. AGN 205327 solves this with validated quantitative selectivity: • RARγ EC50 = 32 nM (118-fold vs RARα; 23-fold vs RARβ) • No RXR agonism/antagonism - clean pathway dissection • Enables dose-response studies discriminating RARγ vs RARβ/RARα effects • Ideal for prostate cancer & transcriptional program studies

Molecular Formula C24H26N2O3
Molecular Weight 390.5 g/mol
Cat. No. B15544751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAGN 205327
Molecular FormulaC24H26N2O3
Molecular Weight390.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H26N2O3/c1-23(2)9-10-24(3,4)18-12-14(5-7-17(18)23)21(26-29)20-13-16-11-15(22(27)28)6-8-19(16)25-20/h5-8,11-13,25,29H,9-10H2,1-4H3,(H,27,28)/b26-21+
InChIKeyCTYNDNYSDMIEPV-YYADALCUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AGN 205327: RAR Agonist Selectivity Profile


AGN 205327 is a potent synthetic agonist of retinoic acid receptors (RARs), exhibiting differential potency across the three RAR subtypes with EC50 values of 3766 nM (RARα), 734 nM (RARβ), and 32 nM (RARγ), while demonstrating no inhibitory activity against retinoid X receptors (RXRs) . This quantitative profile distinguishes it from pan-agonists like all-trans retinoic acid (ATRA), which activates all RAR subtypes with comparable potency, and from highly selective clinical agents such as Trifarotene, which exhibits Kdapp values of 2 nM (RARγ), 15 nM (RARβ), and 500 nM (RARα) [1]. AGN 205327 therefore occupies a defined pharmacological niche: a RARγ-preferring agonist with residual activity at RARβ and minimal RARα engagement .

Pathway
RARγ-preferring activation with reduced RARα engagement
Specificity
No detectable RXR cross-reactivity in functional assays
Use Context
Subtype-selective retinoid signaling studies in cancer cell models

AGN 205327: Why Substitution Fails


Generic substitution among RAR agonists introduces unacceptable experimental variance because compounds with superficially similar descriptions—'RAR agonist' or 'retinoid'—exhibit markedly different subtype selectivity and cross-receptor activity profiles that fundamentally alter biological outcomes. AGN 205327 demonstrates approximately 118-fold higher potency for RARγ compared to RARα, and approximately 23-fold higher potency for RARγ compared to RARβ . In contrast, clinical compounds such as Trifarotene exhibit substantially different selectivity ratios, with approximately 65-fold selectivity for RARγ over RARα and 16-fold selectivity over RARβ based on EC50 values . Additionally, AGN 205327 has been experimentally validated to lack any inhibitory activity toward RXRs [1], whereas other RAR-targeting compounds may exhibit unintended RXR cross-reactivity that confounds interpretation of retinoid signaling studies . Substituting AGN 205327 with an alternative RAR agonist without accounting for these quantitative differences risks altering the observed pharmacological response and compromising experimental reproducibility.

RAR subtype selectivity ratios may shift significantly with alternative agonists, altering pathway attribution.
Selectivity profile is compound-specific; pan-agonists or other RARγ-preferring agents can differ markedly.
RXR cross-reactivity risk: compounds described as “RAR agonists” may unintentionally modulate RXRs, confounding results.
AGN 205327 lacks RXR activity; substitutes with unknown RXR profiles may introduce signaling noise.
Functional outcomes in cellular models depend on precise selectivity windows; even moderate substitution can compromise reproducibility.
Validated RARγ-specific phenotypic readouts may not replicate with compounds having different RARβ/RARα engagement.

AGN 205327: Comparative Evidence


RARγ vs RARα Subtype Selectivity

AGN 205327 demonstrates markedly differential potency across RAR subtypes, with approximately 118-fold higher potency for RARγ compared to RARα, and approximately 23-fold higher potency for RARγ compared to RARβ . This quantitative selectivity profile is derived from EC50 values of 3766 nM for RARα, 734 nM for RARβ, and 32 nM for RARγ measured in functional transactivation assays . In contrast, the pan-agonist ATRA activates all RAR subtypes with EC50 values in the low nanomolar range (typically <10 nM) without substantial subtype discrimination [1], while the clinical RARγ agonist Trifarotene exhibits EC50 values of 7.7 nM (RARγ), 125 nM (RARβ), and 500 nM (RARα), corresponding to 65-fold and 16-fold selectivity for RARγ over RARα and RARβ respectively .

RARγ vs RARα Selectivity
Cross-study comparable
~118-fold higher potency for RARγ
Enables confident RARγ pathway attribution over RARα
Functional transactivation assay; RARγ EC50 32 nM, RARα 3766 nM
RARγ subtype selectivity transactivation assay

RXR Selectivity: No Inhibitory Activity

AGN 205327 exhibits no detectable inhibitory activity against retinoid X receptors (RXRs), a property that distinguishes it from certain other retinoid compounds that demonstrate RXR cross-reactivity . Specifically, in functional assays measuring RXR-mediated transactivation, AGN 205327 showed no inhibition at concentrations up to and exceeding its effective RARγ-activating concentrations [1]. This clean selectivity profile contrasts with compounds such as BMS453, a synthetic retinoid that functions as an RARβ agonist while simultaneously acting as an RARα/RARγ antagonist [2], and with LG-100064, which acts as an RXR agonist with EC50 values of 330 nM (RXRα), 200 nM (RXRβ), and 260 nM (RXRγ) [3].

RXR Selectivity
Class-level inference
No detectable RXR inhibition or activation
Eliminates RXR-mediated confounding in retinoid pathway dissection
Contrasts with LG-100064 (RXR agonist) and BMS453 (mixed RAR/RXR activity); data to verify across models
RXR receptor selectivity cross-reactivity

RARβ vs RARα Potency Discrimination

Within its subtype selectivity profile, AGN 205327 exhibits 5.1-fold higher potency for RARβ (EC50 = 734 nM) compared to RARα (EC50 = 3766 nM), providing a defined window for discriminating between RARα- and RARβ-mediated effects . This intermediate selectivity ratio contrasts with the pan-agonist ATRA, which activates RARα and RARβ with roughly equivalent potency (both <10 nM) [1], and with the RARα-selective agonist AM 580, which exhibits EC50 values of 0.3 nM (RARα), 8.6 nM (RARβ), and 13 nM (RARγ)—a reverse selectivity pattern where RARα is 28.7-fold more potent than RARβ .

RARβ vs RARα Discrimination
Cross-study comparable
5.1-fold higher potency for RARβ
Supports partial RARβ/RARα signaling discrimination
RARβ EC50 734 nM vs RARα 3766 nM; intermediate selectivity window
RARβ subtype potency isoform discrimination

Functional Validation of RARγ Agonism

AGN 205327 has been employed as an RARγ-selective agonist in peer-reviewed functional studies, demonstrating its utility for probing RARγ-specific biology. In serum-free adapted LNCaP prostate cancer cells, treatment with AGN 205327 alongside RARα-selective agonists AGN 195183 and AM 580 enabled dissection of subtype-specific contributions to cellular responses [1]. Additionally, in studies investigating survival-supportive roles of RARγ in prostate cancer, AGN 205327 treatment increased PCa colony formation, confirming RARγ-specific pro-survival signaling that was distinct from the effects observed with the RARα-selective agonist AGN 195183 [2]. This experimental validation distinguishes AGN 205327 from uncharacterized RAR agonists lacking published functional data.

Functional Validation in Cancer Cells
Direct head-to-head comparison
RARγ-specific phenotype at 1 µM in LNCaP model
Reported RARγ-mediated signaling context distinct from RARα agonism
Peer-reviewed data; colony formation assay, 1 µM treatment
functional validation RARγ agonism prostate cancer

AGN 205327: Application Scenarios


RARγ-Specific Signaling in Cancer

AGN 205327 is optimally suited for studies requiring pharmacological isolation of RARγ-mediated effects in cancer cell models. Based on its 118-fold selectivity for RARγ over RARα and 23-fold selectivity over RARβ, researchers can attribute observed phenotypic changes—such as altered colony formation or gene expression—specifically to RARγ activation . This application is particularly relevant for prostate cancer research, where AGN 205327 has been validated alongside RARα-selective agonists to demonstrate RARγ-specific pro-survival signaling . The compound's defined selectivity window enables dose-response studies that discriminate between RARγ-mediated effects (EC50 ~32 nM) and off-target RARβ/RARα activation at higher concentrations.

RAR Signaling Without RXR Confounding

AGN 205327 is ideal for experiments designed to interrogate RAR-specific transcriptional programs while eliminating RXR-mediated signaling as a confounding variable. Since the compound demonstrates no detectable inhibitory or agonistic activity toward RXR subtypes, observed changes in gene expression or cellular phenotype can be unambiguously attributed to RAR activation . This clean selectivity profile contrasts with compounds like BMS453 (mixed RAR agonist/antagonist) and LG-100064 (direct RXR agonist), making AGN 205327 a superior choice for pathway dissection studies requiring orthogonal validation of RAR-versus-RXR contributions .

RARβ Biology with RARα Exclusion

AGN 205327's 5.1-fold higher potency for RARβ over RARα provides a defined experimental window for studying RARβ-dependent processes with minimized RARα contribution. This intermediate selectivity profile makes the compound suitable for dose-ranging experiments that identify RARβ-specific signaling thresholds, particularly in systems where complete RARα ablation via genetic methods is impractical . The compound's EC50 of 734 nM for RARβ enables researchers to select treatment concentrations that achieve near-maximal RARβ activation while maintaining sub-maximal RARα engagement, a pharmacological profile not available from either pan-agonists like ATRA or highly RARα-selective agents like AM 580 .

RAR Subtype Selectivity Benchmarking

AGN 205327 serves as a valuable reference compound in studies comparing the selectivity profiles of novel RAR-targeting agents. Its well-characterized EC50 values (3766/734/32 nM for RARα/β/γ) and calculated selectivity ratios (118-fold and 23-fold for RARγ over RARα and RARβ) provide a quantitative benchmark against which new chemical entities can be evaluated . Unlike clinical agents such as Trifarotene (65-fold and 16-fold selectivity) or Tamibarotene (highly RARα-selective), AGN 205327 occupies a distinct position on the selectivity spectrum, enabling researchers to correlate specific selectivity patterns with functional outcomes across compound classes .

Application
Selection Property
Validation Focus
RARγ pathway studies in cancer cell models
RARγ-preferring activation with defined selectivity window
RARγ-specific phenotype attribution vs RARα/RARβ contribution
Retinoid signaling dissection without RXR confounding
Absence of RXR cross-reactivity
Orthogonal validation of RAR- vs RXR-dependent transcriptional programs
RARβ biology with minimized RARα contribution
Intermediate RARβ/RARα selectivity ratio
Dose-dependent RARβ signaling thresholds and target-gene responses
Selectivity benchmarking for novel RAR-targeting agents
Quantitative subtype selectivity benchmark
Correlation of selectivity pattern with functional outcome across compound classes

Technical Documentation Hub

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